3,4-Dichloro-2-nitrobenzaldehyde

Description

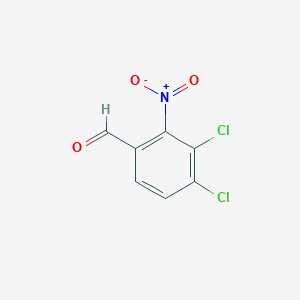

3,4-Dichloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one nitro group. This compound is known for its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name |

3,4-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWUNYMGFNDSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-nitrobenzaldehyde can be synthesized through the nitration of 3,4-dichlorobenzaldehyde. The nitration process typically involves the use of mixed acid (a combination of concentrated sulfuric acid and nitric acid) at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is carried out in specialized reactors that allow for precise control of temperature and acid concentration. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 3,4-Dichloro-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 3,4-Dichloro-2-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 3,4-Dichloro-2-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of biologically active molecules, particularly those targeting cardiovascular diseases and cancer treatments. For instance, it can be transformed into fused heterocyclic compounds that exhibit significant pharmacological activities .

- Antimicrobial Activity :

- Anti-inflammatory Agents :

Chemical Reactions and Synthesis

This compound is involved in several significant chemical reactions:

- Condensation Reactions : It participates in condensation reactions with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro and chloro enhances the electrophilicity of the compound, making it a suitable substrate for further substitution reactions.

- Cycloaddition Reactions : The compound can act as a dipolarophile in cycloaddition reactions, leading to the formation of complex cyclic structures which are often biologically active .

Environmental Impact and Toxicity

Research has shown that this compound can exhibit toxic effects on aquatic organisms. Its toxicity has been evaluated using quantitative structure-activity relationship (QSAR) models to predict its environmental behavior and potential risks associated with its use .

Toxicity Data Table

| Parameter | Value | Source |

|---|---|---|

| LC50 (96h) | 0.5 mg/L | |

| Toxicity Classification | Harmful | |

| Environmental Persistence | Moderate |

Case Studies

- Synthesis of Anticancer Agents :

- Development of Antimicrobial Compounds :

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chlorine atoms are replaced by nucleophiles through the formation of a transition state and subsequent release of the leaving group.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichlorobenzaldehyde

- 2,4-Dichlorobenzaldehyde

- 3,5-Dichloro-4-nitrobenzaldehyde

Uniqueness

3,4-Dichloro-2-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate in organic synthesis.

Biological Activity

3,4-Dichloro-2-nitrobenzaldehyde is a significant compound in medicinal chemistry, known for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzaldehyde structure. These substituents influence its reactivity and interaction with biological targets. The electron-withdrawing nature of the nitro group and the inductive effects of the chlorine atoms modify the compound's electronic properties, enhancing its potential as a pharmacophore.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that compounds synthesized from this aldehyde demonstrate efficacy against various bacterial strains and fungi. For instance, a study on hydrazone derivatives derived from this compound revealed notable antimicrobial activity, suggesting its potential in developing new antimicrobial agents .

Anti-inflammatory Effects

Nitro compounds often exhibit anti-inflammatory activity due to their ability to modulate cellular signaling pathways. Research has indicated that nitrated fatty acids can alter protein functions involved in inflammatory responses . While direct studies on this compound's anti-inflammatory effects are scarce, the presence of the nitro group in its structure implies potential anti-inflammatory activity.

The mechanisms by which this compound exerts its biological effects are primarily linked to its chemical structure:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways. For example, xanthine oxidase inhibitors have been explored for their role in managing hyperuricemia and gout .

- Reactive Oxygen Species (ROS) Scavenging : The ability of nitro compounds to scavenge free radicals contributes to their protective effects against oxidative stress . This property is crucial for their potential use in treating conditions associated with oxidative damage.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:

- Synthesis of Hydrazone Derivatives : A study synthesized several hydrazone derivatives from this compound and assessed their binding affinities against JNK proteins implicated in epilepsy. The most promising derivative showed a binding energy of -9.5 kcal/mol, indicating strong interaction with the target protein .

- Antiprotozoal Activity : In vitro assays demonstrated that certain derivatives exhibited potent activity against protozoan parasites such as E. histolytica and G. intestinalis, highlighting the compound's versatility as a therapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3,4-Dichloro-2-nitrobenzaldehyde, and how can reaction efficiency be validated?

Answer: A common method involves condensation reactions with substituted benzaldehydes under reflux conditions. For example, refluxing substituted benzaldehyde derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration, yields crystalline products . To validate efficiency, monitor reaction progress via HPLC or TLC, and confirm purity using melting point analysis (e.g., melting point ranges of 103–106°C for related nitrobenzaldehydes) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Use X-ray crystallography to resolve molecular geometry, particularly for verifying the positions of nitro and chloro substituents. Single-crystal X-ray diffraction (SC-XRD) has been applied to analogous compounds (e.g., 3,5-Dichloro-2-hydroxybenzaldehyde) to confirm bond angles and intermolecular interactions . Complementary techniques include FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and NMR spectroscopy to assign proton environments (e.g., aromatic proton splitting patterns).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Wear full protective gear, including chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use P95/P1 respirators for particulate protection and ensure proper ventilation. Avoid skin contact due to potential irritancy (observed in structurally similar nitrobenzaldehydes) . Store the compound in a cool, dry environment away from oxidizing agents.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, can model electron density and local kinetic energy to predict reactive sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the aldehyde position, favoring nucleophilic attack. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What analytical techniques are recommended for resolving contradictory data on the compound’s stability under varying pH conditions?

Answer: Perform accelerated stability studies using HPLC-UV to track degradation products. For instance, under acidic conditions (pH < 3), nitro reduction or aldehyde oxidation may occur, while alkaline conditions (pH > 9) could hydrolyze the chloro substituents. Use mass spectrometry (LC-MS) to identify degradation pathways and compare results with computational degradation models .

Q. How can this compound be functionalized for applications in pharmaceutical intermediates?

Answer: Explore coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the nitro or chloro positions. For example, palladium-catalyzed cross-coupling with boronic acids can generate biaryl derivatives. Optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield . Confirm regioselectivity via NOESY NMR or SC-XRD .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer: Use solvent diffusion methods (e.g., layering hexane over a DCM solution) to induce slow crystallization. Additive-assisted crystallization (e.g., ionic liquids) can improve crystal quality. For stubborn cases, employ high-throughput screening with automated platforms to test >50 solvent combinations .

Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?

Answer: The nitro and chloro groups create a conjugated electron-deficient system, shifting λmax to longer wavelengths (bathochromic shift). Conduct TD-DFT calculations to simulate electronic transitions and compare with experimental UV-Vis spectra (e.g., in ethanol). Adjust substituent positions computationally to design derivatives with tailored absorption profiles .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.